molecular formula C19H16Cl2O3 B1677534 3,6-Dichloro-2'-isopropyloxy-4'-methylflavone CAS No. 70460-45-6

3,6-Dichloro-2'-isopropyloxy-4'-methylflavone

Cat. No.: B1677534
CAS No.: 70460-45-6
M. Wt: 363.2 g/mol
InChI Key: PWGZOUCWGRTPSM-UHFFFAOYSA-N
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Description

MRS1067 is a synthetic organic compound known for its role as an antagonist of the A3 adenosine receptor . The IUPAC name for MRS1067 is 3,6-dichloro-2-(4-methyl-2-propan-2-yloxyphenyl)chromen-4-one . This compound has been widely studied for its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry.

Preparation Methods

The synthesis of MRS1067 involves several steps, starting with the preparation of the core chromen-4-one structure. The synthetic route typically includes the following steps:

Industrial production methods for MRS1067 are not widely documented, but they would likely involve scaling up the laboratory synthesis process while ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

MRS1067 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

CAS No.

70460-45-6

Molecular Formula

C19H16Cl2O3

Molecular Weight

363.2 g/mol

IUPAC Name

3,6-dichloro-2-(4-methyl-2-propan-2-yloxyphenyl)chromen-4-one

InChI

InChI=1S/C19H16Cl2O3/c1-10(2)23-16-8-11(3)4-6-13(16)19-17(21)18(22)14-9-12(20)5-7-15(14)24-19/h4-10H,1-3H3

InChI Key

PWGZOUCWGRTPSM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)Cl)OC(C)C

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)Cl)OC(C)C

Appearance

Solid powder

70460-45-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3,6-dichloro-2'-isopropyloxy-4'-methylflavone
MRS 1067
MRS-1067

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Dichloro-2'-isopropyloxy-4'-methylflavone
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Reactant of Route 6
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